molecular formula C8H7BrFNO B13045773 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13045773
M. Wt: 232.05 g/mol
InChI Key: AJQKHZRWUOTIEQ-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with the molecular formula C8H7BrFNO. It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce amine derivatives .

Scientific Research Applications

6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

6-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrFNO/c9-5-2-8-4(1-6(5)10)7(11)3-12-8/h1-2,7H,3,11H2

InChI Key

AJQKHZRWUOTIEQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC(=C(C=C2O1)Br)F)N

Origin of Product

United States

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